Cas no 1535372-08-7 (2-cyclopentyl-3,3-dimethylbutanoic acid)
2-cyclopentyl-3,3-dimethylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-cyclopentyl-3,3-dimethylbutanoic acid
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- MDL: MFCD25996818
- Inchi: 1S/C11H20O2/c1-11(2,3)9(10(12)13)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,12,13)
- InChI Key: UXRVXFFPRGIEMZ-UHFFFAOYSA-N
- SMILES: C(C1CCCC1)(C(=O)O)C(C)(C)C
2-cyclopentyl-3,3-dimethylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2601894-1g |
2-cyclopentyl-3,3-dimethylbutanoic acid |
1535372-08-7 | 95% | 1g |
$1357.0 | 2023-09-14 | |
| Enamine | EN300-2601894-5g |
2-cyclopentyl-3,3-dimethylbutanoic acid |
1535372-08-7 | 95% | 5g |
$3935.0 | 2023-09-14 | |
| Enamine | EN300-2601894-10g |
2-cyclopentyl-3,3-dimethylbutanoic acid |
1535372-08-7 | 95% | 10g |
$5837.0 | 2023-09-14 | |
| Enamine | EN300-2601894-0.05g |
2-cyclopentyl-3,3-dimethylbutanoic acid |
1535372-08-7 | 95% | 0.05g |
$315.0 | 2024-06-18 | |
| Enamine | EN300-2601894-0.1g |
2-cyclopentyl-3,3-dimethylbutanoic acid |
1535372-08-7 | 95% | 0.1g |
$470.0 | 2024-06-18 | |
| Enamine | EN300-2601894-0.25g |
2-cyclopentyl-3,3-dimethylbutanoic acid |
1535372-08-7 | 95% | 0.25g |
$672.0 | 2024-06-18 | |
| Enamine | EN300-2601894-0.5g |
2-cyclopentyl-3,3-dimethylbutanoic acid |
1535372-08-7 | 95% | 0.5g |
$1058.0 | 2024-06-18 | |
| Enamine | EN300-2601894-1.0g |
2-cyclopentyl-3,3-dimethylbutanoic acid |
1535372-08-7 | 95% | 1.0g |
$1357.0 | 2024-06-18 | |
| Enamine | EN300-2601894-2.5g |
2-cyclopentyl-3,3-dimethylbutanoic acid |
1535372-08-7 | 95% | 2.5g |
$2660.0 | 2024-06-18 | |
| Enamine | EN300-2601894-5.0g |
2-cyclopentyl-3,3-dimethylbutanoic acid |
1535372-08-7 | 95% | 5.0g |
$3935.0 | 2024-06-18 |
2-cyclopentyl-3,3-dimethylbutanoic acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-cyclopentyl-3,3-dimethylbutanoic acid
Recent Advances in the Study of 2-Cyclopentyl-3,3-dimethylbutanoic Acid (CAS: 1535372-08-7)
2-Cyclopentyl-3,3-dimethylbutanoic acid (CAS: 1535372-08-7) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentyl and dimethylbutanoic acid structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific scrutiny.
The synthesis of 2-cyclopentyl-3,3-dimethylbutanoic acid has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic approach that enhances the stereoselectivity of the synthesis process. This advancement is critical for ensuring the consistency and scalability of production, which is essential for further pharmacological evaluations and potential clinical applications.
Pharmacological studies have revealed that 2-cyclopentyl-3,3-dimethylbutanoic acid exhibits notable anti-inflammatory and analgesic properties. In vitro and in vivo experiments demonstrated its ability to modulate key inflammatory pathways, including the NF-κB and COX-2 pathways. These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and chronic pain syndromes.
Further investigations into the mechanistic underpinnings of 2-cyclopentyl-3,3-dimethylbutanoic acid have identified its interaction with specific cellular receptors and enzymes. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its affinity for the PPAR-γ receptor, a target implicated in metabolic disorders such as diabetes and obesity. This discovery opens new avenues for exploring its therapeutic applications beyond inflammation, potentially addressing unmet needs in metabolic disease treatment.
Despite these promising findings, challenges remain in the development of 2-cyclopentyl-3,3-dimethylbutanoic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research aims to address these challenges through structural modifications and formulation strategies, as reported in a recent preprint from the European Journal of Pharmaceutical Sciences.
In conclusion, 2-cyclopentyl-3,3-dimethylbutanoic acid (CAS: 1535372-08-7) represents a compelling area of research in chemical biology and drug development. Its multifaceted pharmacological profile and recent synthetic advancements position it as a promising candidate for further exploration. Future studies will likely focus on optimizing its pharmacokinetic properties and expanding its therapeutic potential across a broader range of diseases.
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